

# An In-depth Technical Guide to the Chemical Structure and Properties of Vermiculine

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## Compound of Interest

Compound Name: Vermiculine

Cat. No.: B1235402

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## Abstract

**Vermiculine** is a C<sub>2</sub>-symmetric macrodiolide antibiotic first isolated from *Penicillium vermiculatum*.<sup>[1]</sup> It exhibits significant immunomodulatory and antibacterial properties, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure of **Vermiculine**, including its spectroscopic and physical properties. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its known biological activities.

## Chemical Structure and Properties

**Vermiculine** is a 16-membered macrodiolide characterized by a C<sub>2</sub>-symmetric structure containing two lactone functionalities.<sup>[2]</sup> Its systematic IUPAC name is (3E,8S,11E,16S)-8,16-Bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone.<sup>[3][4]</sup>

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>8</sub>	[3]
Molecular Weight	392.4 g/mol	[3]
Appearance	Colorless crystals	
Melting Point	175-177 °C (decomposed)	
CAS Number	37244-00-1	

## Spectroscopic Data

### 1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (CDCl <sub>3</sub> ) δ (ppm)	Multiplicity	Integration	Assignment
6.88 - 6.78	m	2H	H-4, H-12
5.86	d, J = 15.8 Hz	2H	H-3, H-11
5.24	m	2H	H-8, H-16
3.01	dd, J = 17.5, 8.1 Hz	2H	H-7a, H-15a
2.75	dd, J = 17.5, 4.0 Hz	2H	H-7b, H-15b
2.59	d, J = 6.8 Hz	4H	H-6, H-14
2.21	s	6H	H-9', H-17'

<sup>13</sup> C NMR (CDCl <sub>3</sub> ) δ (ppm)	Assignment
205.8	C-8', C-16'
164.8	C-2, C-10
164.3	C-5, C-13
144.9	C-4, C-12
121.7	C-3, C-11
76.8	C-8, C-16
48.9	C-7, C-15
41.5	C-6, C-14
30.1	C-9', C-17'

#### 1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2926	Medium	C-H stretch (alkane)
1732	Strong	C=O stretch (ester)
1698	Strong	C=O stretch (ketone)
1645	Medium	C=C stretch (alkene)
1245	Strong	C-O stretch (ester)

#### 1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

λ <sub>max</sub> (nm)	Solvent
225	Methanol

## Experimental Protocols

## Isolation and Purification of Vermiculine from *Penicillium vermiculatum*\*\*

This protocol describes the extraction and purification of **Vermiculine** from a liquid culture of *Penicillium vermiculatum*.

### 2.1.1. Materials and Reagents

- *Penicillium vermiculatum* culture
- Potato Dextrose Agar (PDA)
- Modified Czapek-Dox Broth
- Ethyl acetate
- Methanol
- Chloroform
- Silica gel for column chromatography
- Rotary evaporator
- Centrifuge

### 2.1.2. Procedure

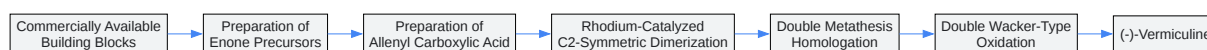
- **Cultivation:** Inoculate *Penicillium vermiculatum* into a flask containing Modified Czapek-Dox Broth and incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days.
- **Extraction:** After incubation, add an equal volume of methanol to the culture and incubate overnight on a rotary shaker at room temperature. Separate the mycelial biomass by filtration through gauze. Centrifuge the filtrate at 4,000 x g for 15 minutes.
- **Liquid-Liquid Extraction:** Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

- **Concentration:** Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator.
- **Purification:** Redissolve the crude extract in a minimal amount of chloroform and purify by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Crystallization:** Collect the fractions containing **Vermiculine**, evaporate the solvent, and crystallize the residue from methanol to obtain pure **Vermiculine**.

## Total Synthesis of (-)-Vermiculine

The total synthesis of (-)-**Vermiculine** can be achieved through a multi-step process featuring a key rhodium-catalyzed C2-symmetric dimerization and a Wacker-type oxidation.[5][6]

### 2.2.1. Key Synthetic Steps Workflow



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Caption: Key stages in the total synthesis of (-)-**Vermiculine**.

### 2.2.2. Experimental Details for Key Steps

- **Rhodium-Catalyzed C2-Symmetric Dimerization:** The  $\omega$ -allenyl carboxylic acid precursor is subjected to a rhodium-catalyzed intramolecular "head-to-tail" dimerization. This reaction utilizes a chiral rhodium catalyst, such as one with a modified diop ligand, to achieve high enantioselectivity in the formation of the C2-symmetric macrodiolide core.[5]
- **Wacker-Type Oxidation:** The terminal alkenes of the dimerized product are oxidized to methyl ketones using a palladium(II) catalyst, typically in the presence of a co-oxidant like copper(I) chloride and oxygen. This reaction is a crucial step in installing the two 2-oxopropyl side chains of **Vermiculine**. [7][8]

## Immunosuppressive Activity Assay

This protocol outlines an in vitro assay to evaluate the immunosuppressive effect of **Vermiculine** on T-cell proliferation.

### 2.3.1. Materials and Reagents

- Human peripheral blood mononuclear cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
- **Vermiculine**
- CFSE (Carboxyfluorescein succinimidyl ester) staining solution
- Flow cytometer

### 2.3.2. Procedure

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- CFSE Staining: Label the PBMCs with CFSE according to the manufacturer's protocol.
- Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of  $2 \times 10^5$  cells/well.
- Treatment: Add varying concentrations of **Vermiculine** to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
- Stimulation: Stimulate the T-cells to proliferate by adding PHA or anti-CD3/CD28 beads to the wells.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 72-96 hours.
- Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE fluorescence is proportional to the extent of cell proliferation.

- **Data Analysis:** Calculate the percentage of inhibition of proliferation for each concentration of **Vermiculine** compared to the vehicle control. Determine the IC<sub>50</sub> value.

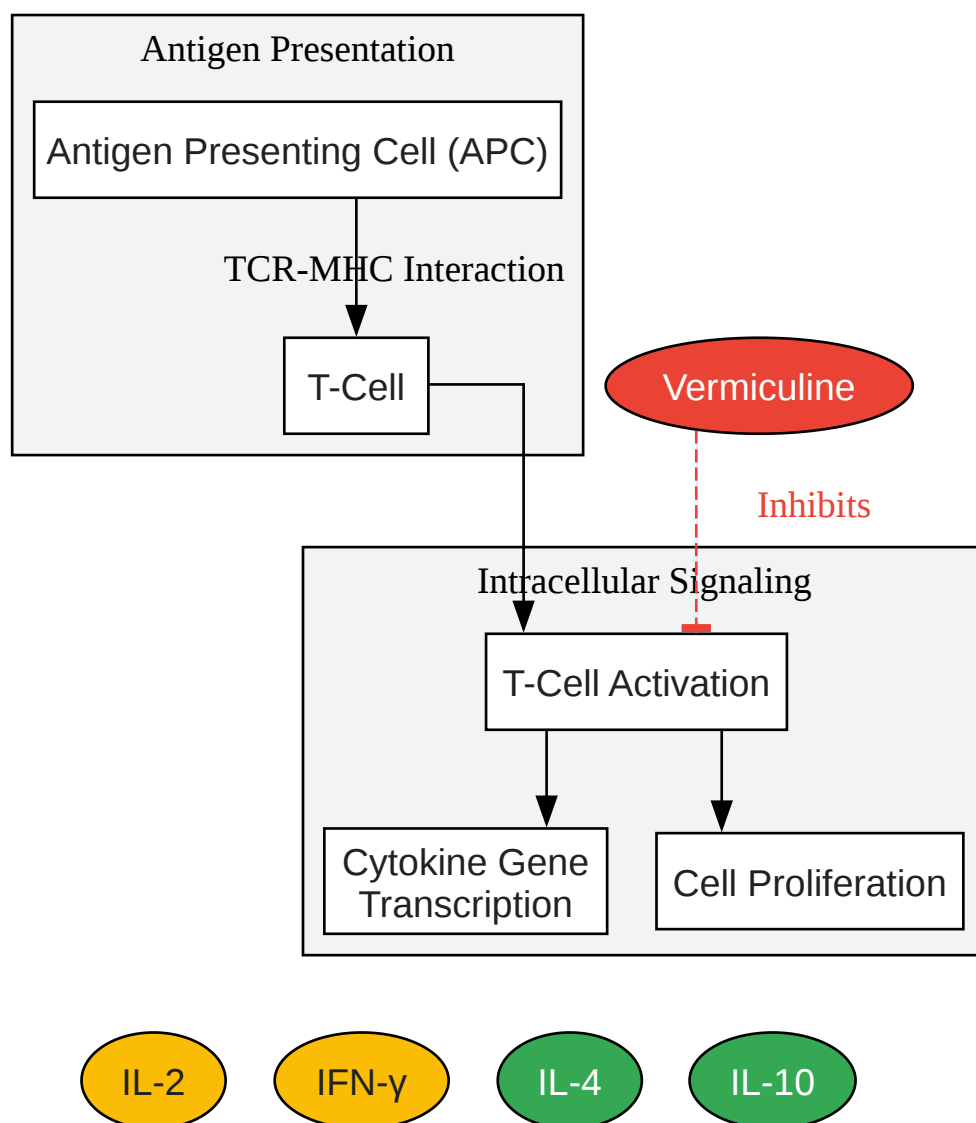
## Biological Activity and Signaling Pathways

**Vermiculine** has demonstrated both immunosuppressive and antibacterial activities. Its immunosuppressive effects are attributed to its ability to inhibit the proliferation of T-cells and B-cells and to suppress the production of key cytokines.

### Immunomodulatory Effects

**Vermiculine** has been shown to inhibit the production of both Th1 cytokines (IL-2, IFN- $\gamma$ ) and Th2 cytokines (IL-4, IL-10). It also suppresses the production of nitric oxide (NO) by activated macrophages.

#### 3.1.1. Proposed Signaling Pathway for Immunosuppression



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Caption: **Vermiculine**'s inhibition of T-cell activation and cytokine production.

## Antibacterial Activity

**Vermiculine** has been reported to possess antibacterial activity, although its specific spectrum of activity and mechanism of action are still under investigation.

### 3.2.1. Quantitative Antibacterial Activity Data



Bacterial Strain	MIC (µg/mL)
Bacillus subtilis	1.56
Staphylococcus aureus	3.12
Escherichia coli	> 100

## Conclusion

**Vermiculine** is a structurally interesting natural product with promising biological activities. Its C2-symmetric macrodiolide structure presents a unique scaffold for medicinal chemistry exploration. The detailed protocols provided in this guide for its isolation, synthesis, and biological evaluation will be valuable for researchers aiming to further investigate its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action at the molecular level and exploring its efficacy in in vivo models of disease.

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